3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine
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Overview
Description
3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is also known as DFE-1 and is a piperidine derivative that has shown promise in various research applications.
Mechanism of Action
DFE-1 acts as a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. By modulating the sigma-1 receptor, DFE-1 can regulate various cellular processes and protect cells from damage. DFE-1 has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can increase acetylcholine levels in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
DFE-1 has been shown to improve cognitive function and memory in animal models. It can also protect neurons from damage caused by oxidative stress and inflammation. DFE-1 has been shown to induce cell death in cancer cells, making it a potential treatment for various types of cancer. Additionally, DFE-1 has anti-inflammatory effects, which can make it a potential treatment for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
DFE-1 has several advantages for lab experiments. It is readily available in high purity, making it easy to use in experiments. DFE-1 has also been shown to have low toxicity, making it safe to use in animal studies. However, one limitation of DFE-1 is that it has poor solubility in water, which can make it difficult to administer in some experiments.
Future Directions
DFE-1 has shown promise in various scientific research applications, and there are several future directions that can be explored. One area of research is the potential use of DFE-1 in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of DFE-1 in cancer treatment. Additionally, more research can be done to explore the mechanism of action of DFE-1 and its potential use in other diseases such as inflammatory diseases.
Synthesis Methods
DFE-1 can be synthesized through a multistep process involving the reaction of 2,6-difluorobenzyl chloride with 5-methyl-1,3-oxazole-4-carboxylic acid. The resulting intermediate is then reacted with piperidine to obtain DFE-1. The synthesis method has been optimized to produce high yields of pure DFE-1, making it readily available for research purposes.
Scientific Research Applications
DFE-1 has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. DFE-1 has also been studied for its potential use in cancer treatment as it can induce cell death in cancer cells. Additionally, DFE-1 has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
properties
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-12-17(21-11-24-12)18(23)22-9-3-4-13(10-22)7-8-14-15(19)5-2-6-16(14)20/h2,5-6,11,13H,3-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSKXWXBWTIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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